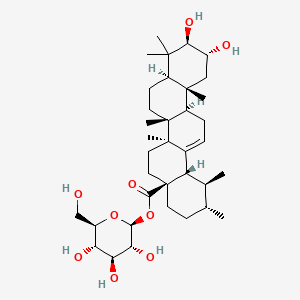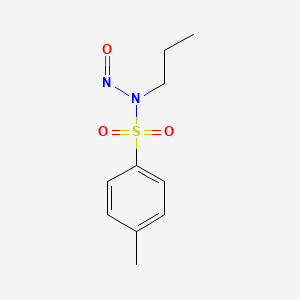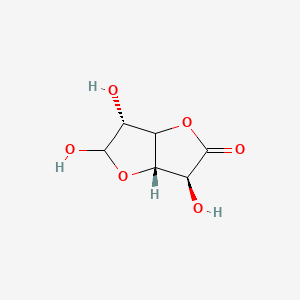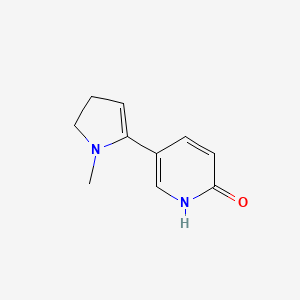
PD 144418 Oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PD 144418 Oxalate is a highly potent and selective ligand of the sigma-1 (σ1) receptor, with Ki values being 0.08 and 1377 nM for σ1 and σ2 receptors, respectively . It shows potential antipsychotic activity .
Molecular Structure Analysis
The molecular formula of PD 144418 Oxalate is C20H24N2O5 . The molecular weight is 372.41 . The exact mass is 372.17 . The chemical structure can be found in the Certificate of Analysis .
Chemical Reactions Analysis
PD 144418 Oxalate is a highly potent and selective sigma 1 (σ1) receptor ligand . It displays no significant activity at a wide range of other receptors, ion channels, and enzymes .
Physical And Chemical Properties Analysis
PD 144418 Oxalate has a molecular weight of 372.41 . It is a solid form and should be stored at 4°C, dry, sealed . The product is soluble to 50 mM in DMSO .
Scientific Research Applications
Neuroscience: Sigma-1 Receptor Modulation
PD 144418 Oxalate: is a high-affinity ligand for the sigma-1 receptor (σ1R), with a Ki value of 0.08 nM . This receptor is implicated in various neurological processes and pathologies. Researchers have utilized PD 144418 Oxalate to study its antagonistic effects on σ1R, which could lead to potential therapeutic applications for neurodegenerative diseases and cognitive disorders .
Pharmacology: Antipsychotic Potential
In pharmacology, PD 144418 Oxalate has shown potential as an antipsychotic agent due to its selective σ1R antagonism . It has been studied for its ability to modulate central nervous system activity, which could be beneficial in treating psychotic disorders .
Medical Imaging: Radioligand Development
PD 144418 Oxalate’s high selectivity for σ1R makes it a candidate for developing radioligands used in positron emission tomography (PET) imaging . This application could enhance the visualization of σ1R in the brain, aiding in the diagnosis and study of psychiatric and neurological conditions.
Cancer Research: Modulation of Cellular Signaling
While direct references to PD 144418 Oxalate’s role in cancer research are limited, its interaction with σ1R suggests potential applications in modulating cellular signaling pathways involved in cancer progression . Further research could explore its role in cancer cell apoptosis and proliferation.
Molecular Biology: Receptor-Ligand Interactions
PD 144418 Oxalate is used in molecular biology to study receptor-ligand interactions, particularly involving the σ1R . Understanding these interactions can provide insights into the intracellular mechanisms that regulate various physiological processes.
Pain Management: Analgesic Effects
The σ1R is also associated with the perception of pain. PD 144418 Oxalate’s selective antagonism of σ1R has been researched for its potential to manage pain, although its use in clinical settings for pain management requires further investigation .
Mechanism of Action
Target of Action
PD 144418 Oxalate is a highly potent and selective ligand for the sigma 1 (σ1) receptor . The σ1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the mitochondria-associated ER membrane (MAM) . It plays a crucial role in several central nervous system (CNS) disorders, including depression and schizophrenia .
Mode of Action
PD 144418 Oxalate interacts with the σ1 receptor, exhibiting a Ki value of 0.08 nM for σ1, indicating a very high affinity . It has a much lower affinity for the σ2 receptor, with a Ki value of 1377 nM .
Biochemical Pathways
It has been observed that pd 144418 oxalate can reverse the n-methyl-d-aspartate (nmda)-induced increase in cyclic gmp (cgmp) in rat cerebellar slices . This suggests that σ1 sites may be important in the regulation of glutamate-induced actions .
Result of Action
PD 144418 Oxalate has been reported to antagonize mescaline-induced scratching in mice following intraperitoneal administration . It also attenuates cocaine-induced hyperactivity in mice . These results suggest that PD 144418 Oxalate may have potential antipsychotic activity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-methylphenyl)-5-(1-propyl-3,6-dihydro-2H-pyridin-5-yl)-1,2-oxazole;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O.C2H2O4/c1-3-10-20-11-4-5-16(13-20)18-12-17(19-21-18)15-8-6-14(2)7-9-15;3-1(4)2(5)6/h5-9,12H,3-4,10-11,13H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSFHSVGBKPYFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC=C(C1)C2=CC(=NO2)C3=CC=C(C=C3)C.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101336203 |
Source


|
| Record name | PD 144418 oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101336203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PD 144418 Oxalate | |
CAS RN |
1794760-28-3 |
Source


|
| Record name | PD 144418 oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101336203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(Pentan-2-yl)amino]octahydroindolizine-1,7,8-triol](/img/structure/B587035.png)


![1-O-(2-{4-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoyl)-beta-L-glucopyranuronic acid](/img/structure/B587046.png)


![(S)-N-[2-[6-Allyloxy-5-bromo-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide](/img/structure/B587051.png)

